![molecular formula C19H16O5 B2938683 Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 618389-58-5](/img/structure/B2938683.png)
Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate” is a chemical compound with the linear formula C18H14O4 . It has a molecular weight of 294.31 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate” is represented by the formula C18H14O4 . The average mass is 294.305 Da and the monoisotopic mass is 294.100433 Da .Chemical Reactions Analysis
The synthesis of “Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate” involves reactions with organic halides . The disappearance of the starting material and completion of the reaction were confirmed by TLC .Scientific Research Applications
Organic Synthesis of Pyrrole Derivatives
Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate: may be used in the synthesis of pyrrole derivatives, which are significant due to their presence in many pharmacologically active molecules. The compound can undergo cyclization reactions to form pyrrole-3-carboxylic acid amides, which are central to drugs like Atorvastatin and Sunitinib .
Antimalarial and HIV-1 Protease Inhibitory Activities
The compound’s structure is related to pyrrolin-4-ones, known for their antimalarial and HIV-1 protease inhibitory activities. This makes it a valuable precursor in the development of bioactive compounds aimed at treating these diseases .
Development of Antitumor Agents
The compound could be instrumental in synthesizing derivatives with antitumor activity. Similar structures have shown growth inhibition in various human solid tumor cell lines, suggesting potential applications in cancer research .
Synthesis of Water-Soluble Compounds
Derivatives of Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate could enhance water solubility, which is a desirable property for pharmaceutical compounds, as it affects drug delivery and bioavailability .
Cyclization Pathway Studies
The compound can be used to study different cyclization pathways in organic chemistry. Understanding these pathways is crucial for developing new synthetic methods and optimizing existing ones for better yields and operational simplicity .
Chemical Education and Research
Due to its involvement in various reactions and its relevance to drug synthesis, this compound can serve as an excellent model in chemical education, helping students understand the practical applications of organic chemistry in pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-18(13-6-4-3-5-7-13)19(21)15-9-8-14(10-16(15)24-12)23-11-17(20)22-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHMHVWZMCIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.